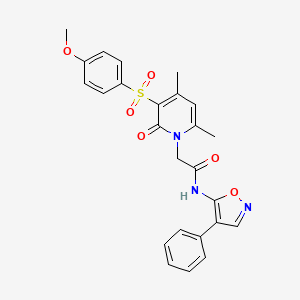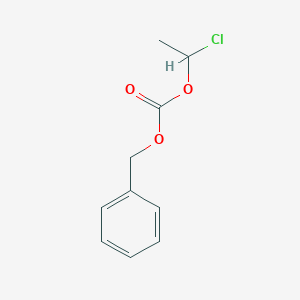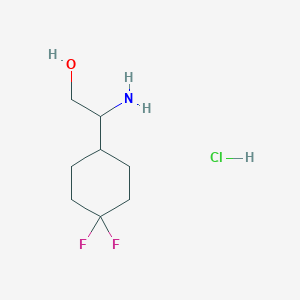
1-(Tert-butyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "tert-butyl (2-methylthiazol-4-yl)methylcarbamate" and "tert-butyl 1-(2-methylthiazol-4-yl)ethylcarbamate" are somewhat similar to the compound you mentioned. They might share some properties or synthesis methods with “1-(Tert-butyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea”.
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented. Similar compounds might undergo reactions typical for carbamates and thiazoles .Scientific Research Applications
Green Chemistry in Urea Synthesis
Ureas are traditionally synthesized using hazardous reagents like phosgene and isocyanates. Recent methodologies have shifted towards safer, environmentally friendly alternatives to minimize hazardous waste and maximize energy efficiency. Compounds such as 1-(Tert-butyl)-3-(2-(2-methylthiazol-4-yl)phenyl)urea can be synthesized using safer reagents and catalytic processes that leverage simple raw materials like CO and CO2, reducing the production of saline by-products, which are major constituents of chemical waste (Bigi, Maggi, & Sartori, 2000).
Advanced Materials and Molecular Devices
Cyclodextrin complexation and the self-assembly of molecular devices represent a significant application area. The cyclodextrin complexes of certain stilbene derivatives, which include urea-linked structures, demonstrate the potential for creating molecular devices capable of photoisomerization. This application indicates a route towards the development of advanced materials and molecular devices using urea derivatives (Lock et al., 2004).
Environmental Science: Antifouling Biocides
In environmental science, the determination of antifouling booster biocides and their degradation products in marine sediments showcases the importance of analytical chemistry in monitoring environmental pollutants. Urea derivatives such as 2-methylthio-4-tert-butylamino-s-triazine (irgarol) and its degradation products have been the focus of studies aiming to develop methods for their extraction and quantification in marine environments. This research is crucial for understanding the environmental impact and fate of such compounds (Gatidou et al., 2004).
Medicinal Chemistry: Cancer Research
In medicinal chemistry, urea derivatives have been investigated for their potential as inhibitors in cancer research. Aryl phenyl ureas with specific substituents have been found to be potent inhibitors of mutant and wild-type BRAF kinase, demonstrating their potential as pharmacological agents in treating cancers. This research highlights the role of urea derivatives in developing new therapies for diseases with high unmet medical needs (Holladay et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-16-13(9-20-10)11-7-5-6-8-12(11)17-14(19)18-15(2,3)4/h5-9H,1-4H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVFXWBUFIBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-bromo-6-oxo-4-(4-phenylpiperazino)-1(6H)-pyridazinyl]methyl acetate](/img/structure/B2536453.png)



![4-[3-(4-Isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2536457.png)
![2-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2536459.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]-ethyl}sulfanyl)acetic acid](/img/structure/B2536462.png)




![N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2536471.png)
![(Z)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)
